11,14,17-Eicosatrienoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Medicine

: Eicosatrienoic acid has been found to have potential health benefits. For instance, a study found that 11,14,17-Eicosatrienoic acid levels increased when the skin was exposed to acute ultraviolet (UV) rays, suggesting it may have a photoprotective effect in the human skin . In another study, Eicosatrienoic acid was found to suppress significant nitric oxide (NO) synthesis and inducible nitric oxide synthase (iNOS) expression, suggesting it has anti-inflammatory properties .

Biochemistry

: Eicosatrienoic acid is involved in the production of eicosanoids along the lipoxygenase branches of the eicosanoid pathways . Eicosanoids are short-lived derivatives of polyunsaturated fatty acids that serve as autocrine and paracrine signaling molecules. They are involved in numerous biological processes of both the well state and disease states .

Nutrition

: Eicosatrienoic acid is a rare naturally occurring n-3 polyunsaturated fatty acid (PUFA). It has been found in pine nut oil and has been associated with a range of favorable effects on body weight as well as fat deposition through increased energy expenditure (fatty acid oxidation) and decreased food energy intake (reduced appetite) .

Pharmacology

: Eicosatrienoic acid is involved in the regulation of inflammation in the blood and the vessel. While arachidonic acid-derived eicosanoids are extensively studied due to their pro-inflammatory effects and therefore involvement in the pathogenesis of inflammatory diseases such as atherosclerosis, diabetes mellitus, hypertension, and the coronavirus disease 2019; in recent years, several eicosanoids have been reported to attenuate exacerbated inflammatory responses and participate in the resolution of inflammation .

Molecular Biology

: Eicosatrienoic acid is a polyunsaturated fatty acid of omega-3 series. Using murine RAW264.7 cells, it was found that Eicosatrienoic acid modulated phospholipid fatty acid compositions and the production of pro-inflammatory mediators .

Biotechnology

. This could potentially be applied to the production of Eicosatrienoic acid in the future.

Chemistry

: Eicosatrienoic acid is a straight chain polyunsaturated fatty acid (PUFA) that contains 20 carbons and 3 double bonds . It plays a significant role in the production of eicosanoids along the lipoxygenase branches of the eicosanoid pathways . Eicosanoids are short-lived derivatives of polyunsaturated fatty acids that serve as autocrine and paracrine signaling molecules. They are involved in numerous biological processes of both the well state and disease states .

Agriculture

: Eicosatrienoic acid has been found to play a role in plant-oomycete interactions . Branched β-1,3-glucans and the eicosapolyenoic acids (EP) are among the best characterized oomycete elicitors that trigger innate immune responses in plants .

Cosmetology

: Eicosatrienoic acid has been found to have potential benefits in skincare. A study found that 11,14,17-Eicosatrienoic acid levels increased when the skin was exposed to acute ultraviolet (UV) rays, suggesting it may have a photoprotective effect in the human skin .

Veterinary Medicine

: Eicosatrienoic acid, like other polyunsaturated fatty acids, plays a role in the management of both acute and chronic pain in animals . Nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit the metabolism of arachidonic acid, are extensively used in veterinary practice .

Environmental Science

: Eicosatrienoic acid has been found to have mild anti-inflammatory properties in murine RAW264.7 cells . It also has been found to have smoke repellent action against filarial vector mosquitoes .

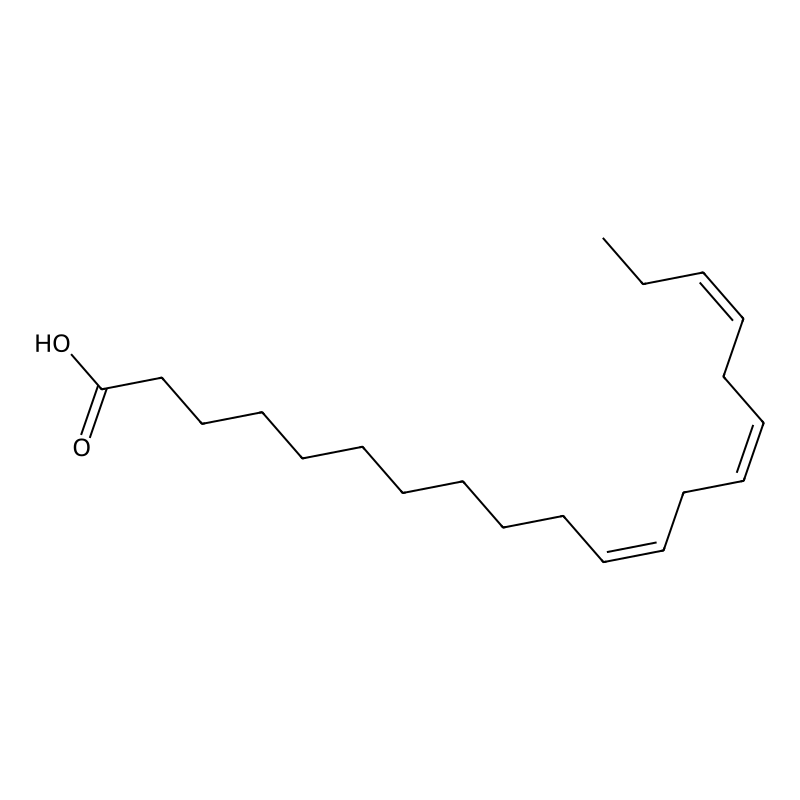

11,14,17-Eicosatrienoic acid, also known as (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid or Bishomo-alpha-linolenic acid, is a long-chain polyunsaturated fatty acid with the molecular formula C20H34O2 and a molecular weight of 306.48 g/mol. This compound features three cis double bonds located at the 11th, 14th, and 17th carbon positions of the eicosa (20-carbon) fatty acid chain . It is categorized under omega-3 fatty acids and is structurally similar to alpha-linolenic acid but has an extended carbon chain.

Research suggests ETA may influence various biological processes through its interactions with enzymes and cellular signaling pathways. It can be metabolized into eicosanoids, a group of signaling molecules involved in inflammation, blood clotting, and immune function []. The specific mechanisms by which ETA exerts its effects are still being investigated.

- Esterification: The reaction of 11,14,17-eicosatrienoic acid with alcohols yields esters. For instance, when reacted with methanol, it forms methyl 11,14,17-eicosatrienoate.

- Hydrogenation: The addition of hydrogen across the double bonds can convert it into a saturated fatty acid.

- Oxidation: The presence of double bonds makes it susceptible to oxidation reactions, which can lead to the formation of hydroperoxides and other oxidation products.

Research indicates that 11,14,17-eicosatrienoic acid exhibits several biological activities:

- Anti-inflammatory Effects: It has been shown to modulate inflammatory responses in various biological systems. Its structure allows it to serve as a precursor for bioactive lipid mediators involved in inflammation regulation.

- Cardiovascular Health: Like other omega-3 fatty acids, it may contribute to cardiovascular health by influencing lipid profiles and reducing triglyceride levels in the blood.

- Cell Signaling: This fatty acid plays a role in cell signaling pathways that are critical for maintaining cellular functions and responses to external stimuli .

The synthesis of 11,14,17-eicosatrienoic acid can be achieved through several methods:

- Natural Extraction: It can be isolated from certain plant oils and marine sources where it naturally occurs. Common sources include algae and specific seed oils.

- Chemical Synthesis: Laboratory synthesis may involve multi-step processes starting from simpler fatty acids or using synthetic routes that introduce the requisite double bonds at specific positions through reactions such as Wittig or olefin metathesis.

- Biotechnological Methods: Microbial fermentation using genetically engineered microorganisms can also produce this fatty acid by modifying their metabolic pathways to enhance polyunsaturated fatty acid production .

11,14,17-Eicosatrienoic acid has several applications across different fields:

- Nutraceuticals: Its potential health benefits make it a candidate for dietary supplements aimed at improving heart health and reducing inflammation.

- Cosmetics: Due to its moisturizing properties and ability to improve skin barrier function, it is used in cosmetic formulations.

- Pharmaceuticals: Research is ongoing into its use in developing anti-inflammatory drugs and other therapeutic agents targeting metabolic disorders .

Studies exploring the interactions of 11,14,17-eicosatrienoic acid with other biological molecules have revealed its role in:

- Membrane Fluidity: It influences the fluidity of cell membranes due to its unsaturated nature, affecting membrane protein function and receptor activity.

- Enzyme Modulation: This fatty acid can modulate the activity of various enzymes involved in lipid metabolism and inflammatory pathways.

- Synergistic Effects with Other Fatty Acids: Research suggests that when combined with other omega-3 or omega-6 fatty acids, it may enhance or alter biological responses related to inflammation and cardiovascular health .

Several compounds share structural similarities with 11,14,17-eicosatrienoic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Alpha-linolenic Acid | C18H30O2; three double bonds at positions 9, 12, 15 | Shorter carbon chain; more prevalent in diets |

| Gamma-linolenic Acid | C18H30O2; double bonds at positions 6, 9, 12 | Different position of double bonds |

| Docosahexaenoic Acid | C22H32O2; six double bonds | Longer chain; highly concentrated in fish oils |

| Eicosapentaenoic Acid | C20H30O2; five double bonds | Higher degree of unsaturation; found in fish oils |

11,14,17-Eicosatrienoic acid stands out due to its unique positioning of double bonds which influences its biological activity differently compared to these similar compounds. Its specific structural configuration contributes to its distinct physiological effects and potential health benefits .

11,14,17-Eicosatrienoic acid belongs to the class of organic compounds known as long-chain fatty acids. It contains a 20-carbon backbone with three cis double bonds positioned at carbons 11, 14, and 17 from the carboxylic end. This configuration classifies it as an omega-3 fatty acid, with the first double bond occurring at the third carbon from the methyl (omega) end.

Basic Chemical Information

| Property | Value |

|---|---|

| Chemical Formula | C₂₀H₃₄O₂ |

| Molecular Weight | 306.48 g/mol |

| IUPAC Name | (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid |

| CAS Registry Number | 17046-59-2 |

| Physical State | Colorless oil (in pure form) |

| Solubility | Practically insoluble in water; soluble in organic solvents |

| Chemical Nature | Very hydrophobic, relatively neutral |

The systematic IUPAC name (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid indicates the positions of the three double bonds, all in cis (Z) configuration. Each double bond is separated by a methylene group, classifying it as a methylene-interrupted polyunsaturated fatty acid.

Structural Identifiers

11,14,17-Eicosatrienoic acid can be represented by several structural identifiers used in chemical databases:

| Identifier Type | Value |

|---|---|

| SMILES | CC\C=C/C\C=C/C\C=C/CCCCCCCCCC(O)=O |

| InChI | InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9- |

| InChI Key | AHANXAKGNAKFSK-PDBXOOCHSA-N |